An In-depth Technical Guide to the Chemical Properties of Phenobarbital-D5 (D-label on ring)
An In-depth Technical Guide to the Chemical Properties of Phenobarbital-D5 (D-label on ring)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Phenobarbital-D5 with the deuterium label on the phenyl ring. It is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their work.
Core Chemical Properties
Phenobarbital-D5 is a deuterated analog of Phenobarbital, a long-acting barbiturate with sedative, hypnotic, and anticonvulsant properties. The incorporation of five deuterium atoms onto the phenyl ring results in a mass shift that makes it an ideal internal standard for the quantification of Phenobarbital in complex biological matrices using mass spectrometry-based assays.[1][2]
General Information
| Property | Value | Reference(s) |
| Chemical Name | 5-Ethyl-5-(phenyl-D5)-2,4,6(1H,3H,5H)-pyrimidinetrione | [3] |
| Synonyms | Phenobarbital-D5 (ring), Luminal-D5 | [2][3] |
| CAS Number | 72793-46-5 | [2][3] |
| Molecular Formula | C₁₂H₇D₅N₂O₃ | [2][3] |
| Molecular Weight | 237.27 g/mol | [2][3] |
| Isotopic Purity | ≥98% | [4][5][6] |
Physicochemical Properties
The physicochemical properties of Phenobarbital-D5 are expected to be very similar to those of unlabeled Phenobarbital.
| Property | Value | Reference(s) |
| Melting Point | 174-178 °C (for unlabeled Phenobarbital) | [7][8] |
| Boiling Point | 138-140 °C at 12 torr (for unlabeled Phenobarbital) | [7] |
| Solubility | Very slightly soluble in water; freely soluble in ethanol, ether, and solutions of fixed alkali hydroxides and carbonates; sparingly soluble in chloroform. | [8][9][10][11] |
| Appearance | White crystalline powder or small, glistening crystals. | [8][11] |
| pKa | 7.3, 11.8 (at 25 °C for unlabeled Phenobarbital) | [10] |
Spectroscopic Properties
The primary analytical utility of Phenobarbital-D5 lies in its distinct mass spectrometric signature compared to the unlabeled compound.
Mass Spectrometry
Phenobarbital-D5 is readily ionized using electrospray ionization (ESI), typically in negative ion mode, for liquid chromatography-mass spectrometry (LC-MS) analysis. The five deuterium atoms provide a clear +5 Da mass shift from unlabeled Phenobarbital.
Typical Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenobarbital | 231.1 | 188.1, 42.1 |
| Phenobarbital-D5 | 236.1 | 193.1, 42.1 |
Note: The specific product ions and their relative intensities can vary depending on the instrument and collision energy.
A proposed fragmentation pathway for Phenobarbital is illustrated below. The fragmentation for Phenobarbital-D5 follows a similar pathway with a corresponding mass shift for the fragments containing the deuterated phenyl ring.
Caption: Proposed fragmentation pathway for Phenobarbital in MS/MS.
NMR Spectroscopy
1H NMR Data for Unlabeled Phenobarbital (CDCl₃, 400 MHz):
-
δ 7.30-7.40 (m, 5H): Phenyl protons
-
δ 2.45 (q, 2H): Ethyl -CH₂-
-
δ 0.95 (t, 3H): Ethyl -CH₃
-
δ 8.5-9.5 (br s, 2H): Amide -NH-
13C NMR Data for Unlabeled Phenobarbital (CDCl₃, 50.18 MHz):
-
δ 170.7: C=O
-
δ 149.0: C=O
-
δ 136.9: Phenyl C (quaternary)
-
δ 128.8: Phenyl CH
-
δ 126.2: Phenyl CH
-
δ 61.6: Quaternary C
-
δ 31.0: Ethyl -CH₂-
-
δ 10.1: Ethyl -CH₃-
Chemical Stability and Reactivity
Phenobarbital is generally stable in solid form and in acidic to neutral aqueous solutions. However, it is susceptible to hydrolysis under basic conditions, which leads to the opening of the pyrimidine ring. The degradation products can include phenylethylacetylurea and ultimately phenylbutyric acid.[12] The presence of deuterium atoms on the phenyl ring is not expected to significantly alter the stability or degradation pathways of the molecule under typical analytical conditions. For long-term storage, Phenobarbital-D5 is recommended to be stored at -20°C as a solid or in a methanolic solution.[3]
Experimental Protocols
Phenobarbital-D5 is primarily used as an internal standard in quantitative analytical methods. Below is a representative experimental protocol for the quantification of Phenobarbital in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
Detailed Steps:
-
To 100 µL of plasma sample, add 10 µL of a working solution of Phenobarbital-D5 (e.g., 1 µg/mL in methanol) as the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A, 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | As listed in Section 2.1 |
Synthesis Outline
The synthesis of Phenobarbital-D5 (ring-labeled) would typically follow the general synthetic route for Phenobarbital, but starting with deuterated benzene. A plausible, though not explicitly detailed in the search results, synthetic pathway is outlined below.
Caption: A potential synthetic route for ring-labeled Phenobarbital-D5.
This guide provides a foundational understanding of the chemical properties and analytical applications of Phenobarbital-D5. For specific applications, further method development and validation are essential.
References
- 1. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenobarbital-D5 (deuterium label on ring) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 3. Phenobarbital-D5 (ring) (deuterium label on ring), 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 72793-46-5 [sigmaaldrich.com]
- 4. Phenobarbital (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-433-0.1 [isotope.com]
- 5. PHENOBARBITAL | Eurisotop [eurisotop.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Phenobarbital(50-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. PHENOBARBITAL USP - PCCA [pccarx.com]
- 9. DailyMed [dailymed.nlm.nih.gov]
- 10. Phenobarbital | 50-06-6 [chemicalbook.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Phenobarbital(50-06-6) 13C NMR spectrum [chemicalbook.com]
